molecular formula C12H14FNO B4430639 N-(4-fluorobenzyl)-2-methylcyclopropanecarboxamide

N-(4-fluorobenzyl)-2-methylcyclopropanecarboxamide

Cat. No. B4430639
M. Wt: 207.24 g/mol
InChI Key: NQAWCQGNPRMSIH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-methylcyclopropanecarboxamide, commonly known as FMCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FMCC is a cyclopropane-based compound that has shown promising results in various biological assays, making it a popular choice for researchers working in the fields of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of FMCC is not yet fully understood. However, it is believed that FMCC exerts its biological effects by binding to specific protein targets in the body. These protein targets are involved in various cellular processes, including cell growth, proliferation, and inflammation. By binding to these targets, FMCC can modulate their activity, leading to its biological effects.
Biochemical and Physiological Effects:
FMCC has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that FMCC can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, FMCC has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

FMCC has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities with high purity. Additionally, FMCC has been shown to exhibit potent biological activity, making it a useful tool for studying various cellular processes. However, one limitation of FMCC is its relatively narrow range of biological activity. While it has shown promising results in various assays, its activity is limited to specific protein targets, making it less versatile than other compounds.

Future Directions

There are several potential future directions for research involving FMCC. One potential area of research is the development of FMCC-based cancer therapies. FMCC has shown potent anti-cancer activity in various assays, making it a promising candidate for the development of new cancer treatments. Additionally, FMCC has shown potential as a treatment for various inflammatory conditions, making it an attractive target for research in this area. Future research could also focus on identifying additional protein targets for FMCC, expanding its range of biological activity.

Scientific Research Applications

FMCC has been extensively studied for its potential applications in various fields of research. One of the most significant areas of research involving FMCC is its potential as a therapeutic agent. FMCC has been shown to exhibit potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, FMCC has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory conditions.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-8-6-11(8)12(15)14-7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAWCQGNPRMSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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